molecular formula C9H6F4O B2678435 3-Fluoro-4-(trifluoromethoxy)styrene CAS No. 2168352-66-5

3-Fluoro-4-(trifluoromethoxy)styrene

Cat. No.: B2678435
CAS No.: 2168352-66-5
M. Wt: 206.14
InChI Key: JWNBESVFLXPXFS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)styrene is a member of the fluoroalkene class of compounds. It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a styrene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . This method ensures the formation of the desired fluoroalkene with high purity.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(trifluoromethoxy)styrene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)styrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted styrenes, while polymerization results in polystyrene derivatives with unique properties .

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)styrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)styrene involves its interaction with molecular targets through its fluorine and trifluoromethoxy groups. These groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorostyrene: Similar in structure but lacks the trifluoromethoxy group.

    3-Trifluoromethoxystyrene: Similar but lacks the fluorine atom on the aromatic ring.

Uniqueness

3-Fluoro-4-(trifluoromethoxy)styrene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

4-ethenyl-2-fluoro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNBESVFLXPXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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